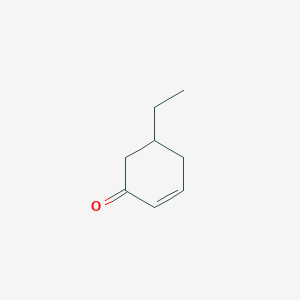

5-Ethylcyclohex-2-en-1-one

Description

5-Ethylcyclohex-2-en-1-one (CAS: 40790-69-0) is a cyclic α,β-unsaturated ketone with the molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . Its structure features a six-membered cyclohexenone ring with an ethyl substituent at the 5-position and a conjugated enone system (C=O and C=C bonds at positions 1 and 2, respectively). This compound is commercially available for synthetic applications, with pricing reflecting its use in specialized organic synthesis (e.g., 50 mg for €529.00) . The enone moiety confers reactivity toward nucleophilic additions (e.g., Michael additions) and Diels-Alder reactions, making it a versatile building block in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

5-ethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h3,5,7H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCPLQBNGGMIMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC=CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616283 | |

| Record name | 5-Ethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40790-69-0 | |

| Record name | 5-Ethylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Ethylcyclohex-2-en-1-one can be synthesized through several methods. One common approach involves the dehydrogenation of 5-ethylcyclohexanone using a palladium catalyst. This reaction typically requires a base such as zinc enolate and an oxidant like diethyl allyl phosphate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic dehydrogenation of cyclohexanones. The process is optimized for high yield and purity, utilizing commercially available catalysts and operating under controlled conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the α-position relative to the ketone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like organolithium compounds or Grignard reagents are employed under anhydrous conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted cyclohexenones depending on the reagents used.

Scientific Research Applications

5-Ethylcyclohex-2-en-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic uses.

Industry: It is utilized in the production of fragrances, pharmaceuticals, and other fine chemicals

Mechanism of Action

The mechanism of action of 5-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The table below compares 5-Ethylcyclohex-2-en-1-one with structurally related cyclohexenones and cyclopentanones:

Physicochemical Properties

- Lipophilicity : The ethyl group increases logP compared to the methyl analogue (estimated logP: ~2.1 vs. ~1.5), enhancing membrane permeability in biological systems .

- Solubility : Both compounds are sparingly soluble in water but soluble in organic solvents (e.g., ethyl acetate, dichloromethane) .

Critical Analysis of Research Trends

Recent studies emphasize functionalizing the cyclohexenone core for drug discovery, with a focus on stereoselective synthesis and green chemistry approaches (e.g., solvent-free reactions) . However, gaps remain in understanding the toxicological profiles of highly substituted derivatives, particularly those with halogen or aromatic groups .

Biological Activity

5-Ethylcyclohex-2-en-1-one is a cyclic organic compound with potential biological activities. Its structure features a cyclohexene ring with an ethyl group and a ketone functional group, which may contribute to its reactivity and biological interactions. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study investigating derivatives of cyclohexenones revealed their ability to inhibit anti-apoptotic proteins such as Bcl-xL and Mcl-1, which are overexpressed in various cancers. These proteins play a crucial role in regulating apoptosis, and their inhibition can enhance cancer cell sensitivity to therapies .

Mechanisms of Action:

- Inhibition of Anti-apoptotic Proteins: The compounds disrupt protein-protein interactions between anti-apoptotic and pro-apoptotic members of the Bcl-2 family.

- Induction of Apoptosis: They promote apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It modulates pathways involving NF-κB, IL-6, and COX-2, leading to reduced inflammation markers in various models .

Key Findings:

- Reduction of Pro-inflammatory Cytokines: The compound decreases levels of IL-1β and IL-6.

- Inhibition of Enzymatic Activity: It inhibits cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several studies. It reduces reactive oxygen species (ROS) production and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Implications:

- Cellular Protection: By mitigating oxidative stress, the compound may protect cells from damage associated with chronic diseases.

- Potential for Therapeutic Use: Its antioxidant properties suggest potential applications in preventing diseases linked to oxidative damage.

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on various cancer cell lines. The results showed that the compound induced significant apoptosis in melanoma cells, with a dose-dependent increase in caspase activity observed. This suggests a promising avenue for further research into its use as an anticancer agent .

Case Study 2: Anti-inflammatory Response

In an animal model of arthritis, treatment with this compound resulted in reduced swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its role as an effective anti-inflammatory agent .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of Bcl-xL and Mcl-1 | |

| Anti-inflammatory | Modulation of NF-κB and COX enzymes | |

| Antioxidant | Reduction of ROS and enhancement of SOD |

Table 2: Summary of Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.